molecular formula C11H10N2O4 B2668893 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid CAS No. 923200-35-5

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid

Cat. No.: B2668893
CAS No.: 923200-35-5
M. Wt: 234.211
InChI Key: XIPQRWGRCZWBER-UHFFFAOYSA-N
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Description

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a 2,5-dioxoimidazolidin-1-yl group through a methyl bridge. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2,5-dioxoimidazolidine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular responses .

Comparison with Similar Compounds

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-1-3-8(4-2-7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPQRWGRCZWBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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